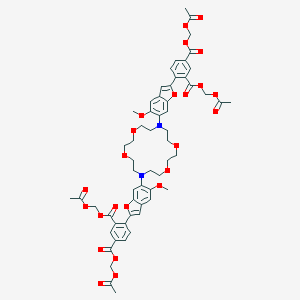
Pbfi-AM
Vue d'ensemble
Description
PBFI-AM is a cell-permeable, potassium-sensitive fluorophore used to measure potassium changes in cells and intracellular compartments . As PBFI-AM enters cells, it is hydrolyzed by intracellular esterases to produce PBFI . The affinity of PBFI for potassium is sodium-dependent .
Synthesis Analysis
PBFI-AM is a potassium indicator that is ratiometric and UV light-excitable . This acetoxymethyl (AM) ester form is useful for noninvasive intracellular loading .
Molecular Structure Analysis
The empirical formula of PBFI-AM is C58H62N2O24 . Its molecular weight is 1171.11 . The SMILES string representation of its structure is COC1=CC2=C (OC (C3=C (C (OCOC (C)=O)=O)C=C (C (OCOC (C)=O)=O)C=C3)=C2)C=C1N4CCOCCOCCN (C5=CC (OC (C6=C (C (OCOC (C)=O)=O)C=C (C (OCOC (C)=O)=O)C=C6)=C7)=C7C=C5OC)CCOCCOCC4 .
Chemical Reactions Analysis
PBFI-AM is hydrolyzed by intracellular esterases to produce PBFI . It has been used to study salt stress on wheat, where it helped to demonstrate that the application of a moderate amount of K+ was concomitant with a decrease in cytosolic Na+, alleviating its toxic effects on cells .
Physical And Chemical Properties Analysis
PBFI-AM is a potassium-sensitive fluorophore . Its affinity for potassium is sodium-dependent, with a Kd of 44 and 5.1 mM with or without sodium, respectively .
Applications De Recherche Scientifique
- Applications include investigating K⁺ transporters, channels, and pumps involved in cell homeostasis and signaling .
- Researchers can use PBFI-AM to study how changes in K⁺ affect cell growth, survival, and proliferation .
- Applications include studying synaptic transmission, neuronal firing patterns, and K⁺ dynamics in response to neurotransmitters .
- Researchers explore how K⁺ changes contribute to programmed cell death and identify therapeutic targets .
Cell Metabolism and Ion Channel Assays
Cell Viability and Proliferation
Neuroscience and Neuronal Excitability
Apoptosis and Cell Death Pathways
Drug Discovery and Target Validation
Mécanisme D'action
Target of Action
Pbfi-AM, also known as Potassium-binding Benzofuran Isophthalate Acetoxymethyl ester , is primarily targeted towards potassium ions (K+) within cells . It serves as a fluorescent indicator for potassium, allowing for the detection of physiological concentrations of K+ in the presence of other monovalent cations .
Mode of Action
Pbfi-AM operates by binding to potassium ions within the cell . When a potassium ion binds to Pbfi-AM, the indicator’s fluorescence quantum yield increases, its excitation peak narrows, and its excitation maximum shifts to shorter wavelengths . This results in a significant change in the ratio of fluorescence intensities excited at 340/380 nm . This spectral response upon ion binding permits excitation ratio measurements .
Biochemical Pathways
Instead, it serves as a tool for monitoring the levels of potassium ions within cells . By doing so, it indirectly provides insight into various cellular processes and pathways that are regulated by potassium ion concentrations.
Pharmacokinetics
The pharmacokinetics of Pbfi-AM primarily involve its ability to permeate cell membranes. Pbfi-AM is an acetoxymethyl (AM) ester form of the compound, which gives it cell membrane permeability . This allows it to enter cells simply by incubation . The typical loading concentration ranges from 5-10µM, with a loading time of 40 minutes to 4 hours, depending on the specific experimental requirements and cell types .
Result of Action
The primary result of Pbfi-AM’s action is the detection of intracellular potassium ion concentrations . By binding to potassium ions and altering its fluorescence properties, Pbfi-AM allows for the measurement of potassium ion levels within cells . This can provide valuable information for various research applications, particularly those involving cellular processes regulated by potassium ions.
Action Environment
The action of Pbfi-AM is influenced by several environmental factors. For instance, the dissociation constant (Kd) of Pbfi-AM for potassium ions is highly dependent on the presence of sodium ions (Na+) . In a system without Na+, the Kd value of Pbfi-AM for K+ is 5.1mM, while in a solution with a total K+/Na+ concentration of 135mM (approximately physiological ion strength), the Kd value of Pbfi-AM for K+ is 44mM . Furthermore, Pbfi-AM is sensitive to moisture and must be stored in a dry condition . Its solubility is also relatively low, and it is recommended to use Pluronic F-127 to optimize the probe’s cell loading efficiency .
Propriétés
IUPAC Name |
bis(acetyloxymethyl) 4-[6-[16-[2-[2,4-bis(acetyloxymethoxycarbonyl)phenyl]-5-methoxy-1-benzofuran-6-yl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H62N2O24/c1-35(61)75-31-79-55(65)39-7-9-43(45(23-39)57(67)81-33-77-37(3)63)51-25-41-27-53(69-5)47(29-49(41)83-51)59-11-15-71-19-21-73-17-13-60(14-18-74-22-20-72-16-12-59)48-30-50-42(28-54(48)70-6)26-52(84-50)44-10-8-40(56(66)80-32-76-36(2)62)24-46(44)58(68)82-34-78-38(4)64/h7-10,23-30H,11-22,31-34H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKRBWNSOWVABU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)C1=CC(=C(C=C1)C2=CC3=CC(=C(C=C3O2)N4CCOCCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C=C(C=C7)C(=O)OCOC(=O)C)C(=O)OCOC(=O)C)OC)OC)C(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H62N2O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1171.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pbfi-AM | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B49481.png)

![3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B49483.png)




![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)

